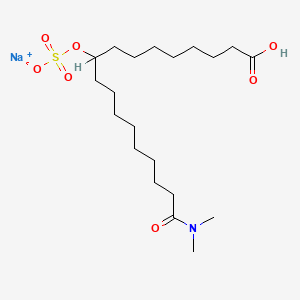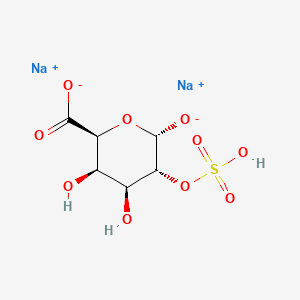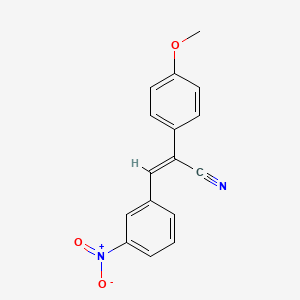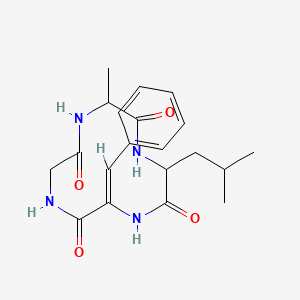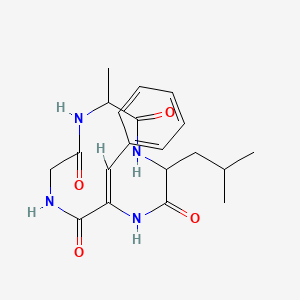
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine is a complex organic compound that belongs to the class of pyrrolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine typically involves multi-step organic reactions. The starting materials often include pyrrolo(2,3-d)pyrimidine derivatives, which undergo various functional group transformations to introduce the amino, hydroxy, and carboxamidine groups. Common reagents used in these reactions include amines, hydroxylating agents, and carboxamidine precursors. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of nitro groups will produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the hydroxy and ethoxymethyl groups.
N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the amino group.
4-Amino-N-hydroxy-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the ethoxymethyl group.
Uniqueness
The presence of the amino, hydroxy, and ethoxymethyl groups in 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
120386-09-6 |
|---|---|
Molekularformel |
C10H14N6O3 |
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
4-amino-N'-hydroxy-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C10H14N6O3/c11-8(15-18)6-3-16(5-19-2-1-17)10-7(6)9(12)13-4-14-10/h3-4,17-18H,1-2,5H2,(H2,11,15)(H2,12,13,14) |
InChI-Schlüssel |
FGOIGJWZOGAZHP-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)/C(=N/O)/N |
Kanonische SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



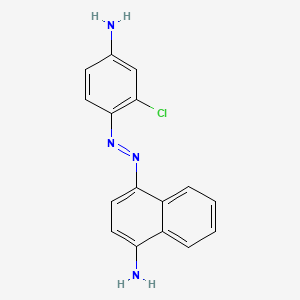

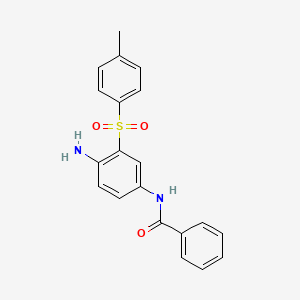

![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)
